Cas no 1447671-92-2 (1,3,5-Trifluoro-2-(pentafluoroethyl)benzene)
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene
- 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene
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- MDL: MFCD25368906
- Inchi: 1S/C8H2F8/c9-3-1-4(10)6(5(11)2-3)7(12,13)8(14,15)16/h1-2H
- InChI Key: DKBFQFBHYVACOX-UHFFFAOYSA-N
- SMILES: C1(F)=CC(F)=CC(F)=C1C(F)(F)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1245766-1g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 1g |
$570 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1245766-5g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 5g |
$2530 | 2024-06-05 | |
| Fluorochem | 094503-1g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95.0% | 1g |
£396.00 | 2023-04-14 | |
| Fluorochem | 094503-5g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95.0% | 5g |
£1,945.00 | 2023-04-14 | |
| 1PlusChem | 1P01EUN8-250mg |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 250mg |
$189.00 | 2024-06-20 | |
| 1PlusChem | 1P01EUN8-1g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 1g |
$352.00 | 2024-06-20 | |
| 1PlusChem | 1P01EUN8-5g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 5g |
$1680.00 | 2024-06-20 | |
| 1PlusChem | 1P01EUN8-25g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 25g |
$6526.00 | 2024-06-20 | |
| A2B Chem LLC | AX71716-250mg |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 250mg |
$155.00 | 2024-04-20 | |
| A2B Chem LLC | AX71716-1g |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene |
1447671-92-2 | 95% | 1g |
$310.00 | 2024-04-20 |
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene
Research Briefing on 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene (CAS: 1447671-92-2) in Chemical Biology and Pharmaceutical Applications
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene (CAS: 1447671-92-2) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging roles in drug discovery and material science.
Recent studies highlight the compound's utility as a versatile building block for the synthesis of complex fluorinated molecules. Its electron-deficient aromatic ring and the presence of multiple fluorine atoms make it an excellent candidate for nucleophilic aromatic substitution reactions, enabling the construction of diverse molecular architectures. Researchers have successfully employed 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene in the development of novel fluorinated ligands and catalysts, which exhibit enhanced stability and reactivity under harsh conditions.
In pharmaceutical research, this compound has shown promise as a precursor for the synthesis of fluorinated drug candidates. Fluorination is a common strategy to improve the metabolic stability, bioavailability, and binding affinity of therapeutic molecules. Several recent publications have demonstrated the incorporation of 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene into scaffolds targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), with preliminary results indicating improved pharmacokinetic profiles.
Advanced spectroscopic and computational studies have provided insights into the electronic structure and conformational dynamics of 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene. Density functional theory (DFT) calculations reveal that the pentafluoroethyl group significantly influences the electron distribution in the aromatic ring, leading to unique reactivity patterns. These findings are crucial for rational design strategies in medicinal chemistry and materials science.
Ongoing research is exploring the compound's potential in agrochemical applications and as a component in high-performance materials, such as liquid crystals and polymers. Its thermal stability and chemical inertness make it suitable for demanding industrial processes. However, challenges remain in scaling up its synthesis and addressing environmental concerns associated with highly fluorinated compounds.
In conclusion, 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene represents a valuable tool in modern chemical research, with applications spanning drug discovery, catalysis, and material science. Future studies should focus on optimizing synthetic routes, expanding its utility in medicinal chemistry, and assessing its environmental impact to fully realize its potential in industrial and pharmaceutical applications.
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